molecular formula C13H12N4S B1678851 Rbin-1 CAS No. 328023-11-6

Rbin-1

Cat. No.: B1678851
CAS No.: 328023-11-6
M. Wt: 256.33 g/mol
InChI Key: LPCWHNSRTRBKBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rbin-1 is synthesized through a series of chemical reactions involving triazinoindole derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

Rbin-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

Rbin-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study ribosome biogenesis and the role of Midasin in this process.

    Biology: Helps in understanding the molecular mechanisms of ribosome assembly and its regulation.

    Medicine: Potential therapeutic applications in targeting diseases related to ribosome dysfunction, such as certain cancers and fungal infections.

    Industry: Used in the development of new antifungal drugs and other therapeutic agents

Comparison with Similar Compounds

Rbin-1 is compared with other triazinoindole-based inhibitors and ribosome assembly inhibitors. Similar compounds include:

This compound stands out due to its high specificity and potency in inhibiting Midasin, making it a unique and valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWHNSRTRBKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174134
Record name 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328023-11-6
Record name 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328023-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Rbin-1?

A: this compound acts as a ribosome biosynthesis inhibitor. [, ] While the exact molecular details of its interaction with the ribosome biogenesis pathway remain unclear, studies indicate that this compound effectively disrupts the production of new ribosomes.

Q2: How does inhibiting ribosome biosynthesis with this compound affect cellular processes?

A: Ribosome biosynthesis is directly linked to protein synthesis. By inhibiting this process, this compound indirectly reduces protein production. Research on cotton fiber cell development shows that this compound treatment leads to a decrease in fiber production. [] This suggests that active ribosome biosynthesis and, consequently, robust protein synthesis are essential for fiber cell elongation.

Q3: Are there other cellular processes, besides fiber development, that are impacted by this compound?

A: Yes, studies on silkworm silk gland cells show that this compound treatment can negatively impact DNA replication. [] This suggests a potential link between ribosome biogenesis and cell cycle progression, specifically DNA replication. Further research is needed to fully elucidate this connection.

Q4: Has this compound been used in any structural studies?

A: Interestingly, this compound was used in a study analyzing the structure of the full-length S. pombe Mdn1 protein using cryo-electron microscopy. [, ] While the specifics of its role in this study are not detailed in the provided abstracts, it highlights the potential for this compound to be utilized in structural biology research.

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